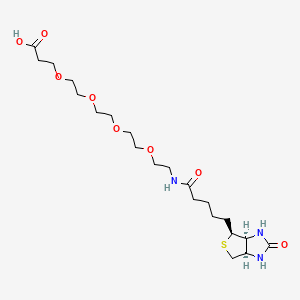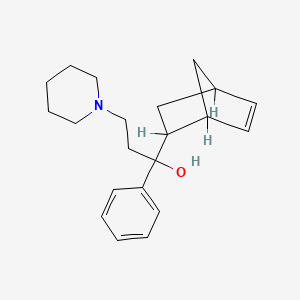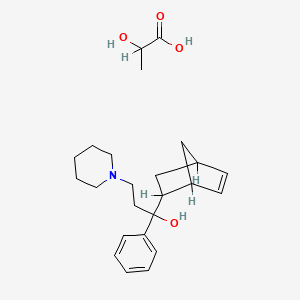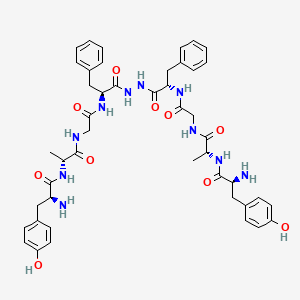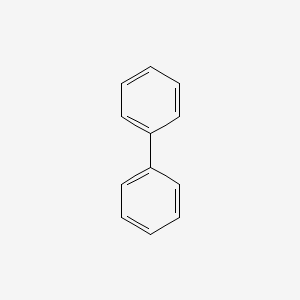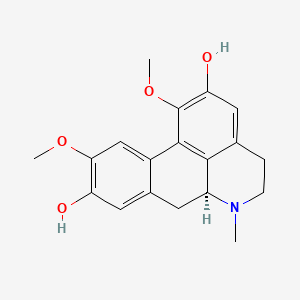
Boldine
Overview
Description
Boldine is an alkaloid primarily derived from the leaves and bark of the Chilean Boldo tree (Peumus boldus), belonging to the Monimiaceae family . This compound is known for its wide range of pharmacological effects, including antioxidant, anticancer, hepatoprotective, neuroprotective, and anti-diabetic properties .
Mechanism of Action
Target of Action
Boldine, an alkaloid obtained from the medicinal herb Peumus boldus (Chilean boldo tree; boldo), exhibits a wide range of pharmacological effects . It primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , connexin-43 hemichannels , pannexin 1 channel , and NF-κβ mediated interleukin release . It also affects serotonergic, dopaminergic, opioid, and cholinergic receptors . These targets play crucial roles in various biochemical pathways and contribute to the compound’s diverse pharmacological effects.
Mode of Action
This compound interacts with its targets primarily through its antioxidant activity. It exhibits potent free radical scavenging activity, thereby reducing oxidative stress and preventing neuronal damage . It suppresses AChE and BuChE activity, blocks connexin-43 hemichannels and pannexin 1 channel, and reduces NF-κβ mediated interleukin release . These interactions result in a reduction of neuronal damage, pointing to its probable application in reducing neuroinflammation and oxidative stress in epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .
Biochemical Pathways
This compound’s interaction with its targets affects several biochemical pathways. Its antioxidant activity reduces oxidative stress, preventing neuronal damage . By suppressing AChE and BuChE activity, blocking connexin-43 hemichannels, pannexin 1 channel, and reducing NF-κβ mediated interleukin release, it successfully reduces neuronal damage . These actions point to its potential application in reducing neuroinflammation and oxidative stress in various neurological disorders .
Pharmacokinetics
This compound belongs to the aporphine alkaloid class and possesses lipophilic properties, which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels .
Biochemical Analysis
Biochemical Properties
Boldine plays a significant role in various biochemical reactions. It exhibits potent free radical scavenging activity, which helps reduce oxidative stress and prevent neuronal damage . This compound interacts with several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and connexin-43 hemichannels . These interactions contribute to its neuroprotective effects by inhibiting enzyme activity and blocking specific channels, thereby reducing neuronal damage and inflammation .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells, particularly breast cancer cells, by increasing membrane permeability and DNA fragmentation . This compound also affects cell signaling pathways, such as the NF-κB pathway, by reducing the release of pro-inflammatory cytokines like interleukin . Additionally, this compound modulates gene expression and cellular metabolism, contributing to its anti-inflammatory and antioxidant effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . By inhibiting these enzymes, this compound enhances cholinergic signaling, which is beneficial in neurodegenerative conditions like Alzheimer’s disease . This compound also blocks connexin-43 hemichannels and pannexin 1 channels, reducing neuronal damage and inflammation . Furthermore, this compound modulates the expression of genes involved in oxidative stress and inflammation, contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels . Studies have shown that this compound’s stability and degradation can impact its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can reduce oxidative stress and inflammation over extended periods, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antioxidant and anti-inflammatory effects, while higher doses can lead to toxic or adverse effects . Studies have shown that this compound can induce apoptosis in cancer cells at higher concentrations, suggesting a threshold effect . The therapeutic window for this compound needs to be carefully determined to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation. It modulates the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, reducing oxidative damage . This compound also affects the levels of metabolites involved in inflammation, such as malondialdehyde and nitric oxide . These interactions contribute to its overall pharmacological effects and therapeutic potential .
Transport and Distribution
This compound is efficiently absorbed and distributed throughout the body, including the central nervous system, due to its lipophilic properties . It interacts with transporters and binding proteins that facilitate its transport and accumulation in specific tissues . This compound’s distribution within cells and tissues is crucial for its pharmacological activity, as it needs to reach target sites to exert its effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within cells can influence its interactions with biomolecules and its overall pharmacological effects . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boldine can be synthesized through various chemical routes. One common method involves the extraction from the leaves and bark of the Chilean Boldo tree. The extraction process typically involves the use of solvents like ethanol and diethyl ether .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from natural sources. The leaves and bark of Peumus boldus are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Boldine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Boldine’s antioxidant properties make it a valuable compound in the study of free radical chemistry.
Biology: It has been shown to modulate various biological pathways, making it a subject of interest in cellular biology.
Medicine: this compound exhibits neuroprotective, hepatoprotective, and anticancer properties, making it a potential therapeutic agent for diseases like epilepsy, Alzheimer’s disease, and cancer
Comparison with Similar Compounds
Glaucine: Known for its antitussive and anti-inflammatory properties.
Dicentrine: Exhibits anticancer and anti-inflammatory effects
Boldine’s unique combination of pharmacological activities makes it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJRNLRASBVRRX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883394 | |
| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-70-0 | |
| Record name | (+)-Boldine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boldine--chloroform | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOLDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I91GE2769 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does boldine exert its antioxidant effects?
A1: this compound acts as a potent free radical scavenger, effectively neutralizing reactive oxygen species (ROS) like superoxide anions, hydrogen peroxide, and hydroxyl radicals. [, , , ] This ability to counteract oxidative stress contributes to its protective effects against various diseases.
Q2: What is the role of this compound in modulating inflammation?
A2: this compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways such as JAK2/STAT3 and NF-κB signaling. [, ] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6, mitigating inflammatory responses.
Q3: How does this compound affect neurotransmission?
A3: Research suggests that this compound can influence neurotransmission by modulating the expression of neurotransmission-related genes, such as Snap25, Grin2b, and Gap-43. [, ] This modulation is observed in spinal cord injury models and suggests potential neuroprotective properties.
Q4: What are the effects of this compound on vascular function?
A4: this compound demonstrates endothelial protective effects by improving endothelium-dependent vasodilation. [, , ] This effect is attributed to its ability to increase nitric oxide (NO) bioavailability and reduce vascular ROS production via inhibition of NADPH oxidase.
Q5: How does this compound interact with adrenergic receptors?
A5: this compound exhibits affinity for both α1- and α2-adrenergic receptor subtypes, acting as an antagonist. [, , , ] Its highest affinity is observed for the α1A-adrenoceptor subtype.
Q6: What is the impact of this compound on mitochondrial function?
A6: this compound exhibits protective effects on mitochondrial function by preventing Aβ oligomer-induced mitochondrial dysfunction. [] It normalizes intracellular calcium levels, rescues the decrease in mitochondrial membrane potential, reduces mitochondrial ROS production, and attenuates the decrease in mitochondrial respiration.
Q7: What is the molecular formula and weight of this compound?
A7: this compound (C19H21NO4) has a molecular weight of 327.37 g/mol.
Q8: Does this compound exhibit pH-dependent spectroscopic properties?
A8: Yes, this compound and its derivatives exhibit pH-dependent spectroscopic properties in their absorption and emission spectra. []
Q9: How do structural modifications of this compound impact its activity?
A10: The presence of the 2-hydroxy function in this compound significantly increases its selectivity and affinity for the α1A-adrenoceptor subtype. [] Halogenation at the C-3 position enhances affinity for D1 dopaminergic receptors over D2 receptors. [] N-benzylsecothis compound hydrochloride (BSB), a synthetic this compound derivative, demonstrates significantly enhanced telomerase inhibitory activity compared to this compound. []
Q10: What strategies can improve this compound's bioavailability?
A11: this compound exhibits poor aqueous solubility, limiting its bioavailability. Formulation strategies such as phospholipid complexation (BOL-PC) can enhance its solubility, dissolution rate, and potentially improve its oral absorption. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: Following oral or intravenous administration in rats, this compound is rapidly absorbed and preferentially distributed to the liver. [, ] It undergoes significant metabolism, primarily through conjugation reactions, with biliary and renal clearance playing minor roles. [] The transporter protein Mrp2 significantly contributes to this compound elimination. []
Q12: What are the key findings from in vitro studies on this compound?
A13: this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer and glioma cells. [, ] It induces apoptosis, disrupts mitochondrial membrane potential, and inhibits NF-κB activation. [] Additionally, this compound inhibits the growth of neural progenitor cells and glioblastoma cells. []
Q13: What is the evidence from animal models supporting this compound's therapeutic potential?
A14: In vivo studies demonstrate that this compound protects against various conditions: * Diabetic nephropathy: Reduces glycemia, blood pressure, oxidative stress, and renal damage markers in diabetic rats. [, ] * Hepatocellular carcinoma (HCC): Exhibits antiproliferative and pro-apoptotic effects in a rat model of HCC, reducing tumor biomarkers and liver enzyme levels. [, ] * Spinal cord injury (SCI): Improves locomotor function, spares white matter, and modulates glial activation in mice with contusion-induced SCI. [, , ] * Hypertension: Lowers systolic blood pressure, improves endothelial function, and reduces oxidative stress in spontaneously hypertensive rats. [, , ] * Periodontitis: Inhibits alveolar bone resorption and modulates the Th17/Treg imbalance in a ligature-induced periodontitis model. [] * Glioma: Significantly reduces tumor size in a rat model of glioma, indicating potential as an adjuvant therapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


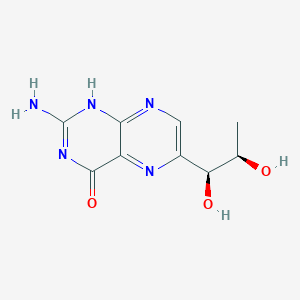

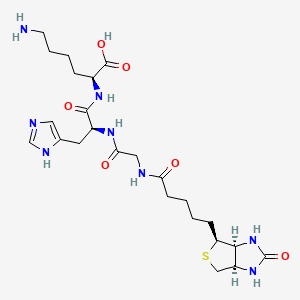
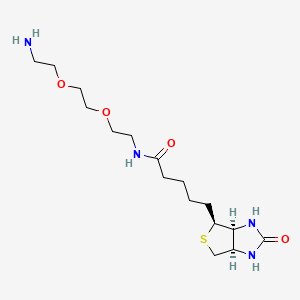


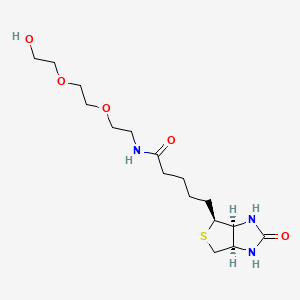
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
